(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
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Overview
Description
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl-containing reagent under controlled conditions. One common method is the amination and cyclization of functionalized acyclic substrates . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted pyrrolidine derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and chemical research.
Scientific Research Applications
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with various biological activities.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Another lactam derivative with potential therapeutic properties.
Uniqueness
(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is unique due to its specific structural features and the presence of both a pyrrolidine ring and a carbonyl group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2718123-79-4 |
---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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